2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a nitrophenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and appropriate halogenated intermediates.
Coupling with Nitrophenyl Acetamide: The final step involves coupling the benzimidazole-piperidine intermediate with 4-nitrophenyl acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up without loss of efficiency.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzimidazole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole and piperidine derivatives.
Scientific Research Applications
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The nitrophenyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethylphenylpropan-2-yl-4,4-dimethyl-4,5-dihydrooxazole
- 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
Uniqueness
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-19(21-15-5-7-16(8-6-15)25(27)28)13-24-11-9-14(10-12-24)20-22-17-3-1-2-4-18(17)23-20/h1-8,14H,9-13H2,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEJGRFCHDEVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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